methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[4-(furan-3-yl)-1H-imidazol-5-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-4-2-10(3-5-11)13-14(17-9-16-13)12-6-7-20-8-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZATLYMHXSRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CN2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Alkylation Strategies for Imidazole Core Formation
The imidazole ring serves as the central scaffold in methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate. A widely adopted method involves lithiation of 1-methyl-1H-imidazole using n-butyllithium in tetrahydrofuran at -78°C under inert atmospheres. This generates 2-lithio-1-methyl-1H-imidazole, a nucleophilic intermediate that reacts with carbonyl compounds such as aldehydes or ketones. For instance, n-heptanal undergoes nucleophilic addition to yield (1-hydroxyheptyl)-substituted imidazole derivatives.
In the context of the target compound, furan-3-carbaldehyde could serve as the electrophilic partner. Post-lithiation, the aldehyde reacts with the lithiated imidazole to form a secondary alcohol intermediate. Subsequent dehydration or oxidation steps may be required to install the furan moiety. However, competing aldol condensation by-products necessitate careful optimization, often achieved by trapping aldehydes with sodium 6-aminocaproate to form Schiff bases. This shifts the equilibrium toward the desired product while minimizing side reactions.
Cyclocondensation Reactions for Furan-Imidazole Fusion
Cyclocondensation offers an alternative route to construct the imidazole-furan system. A patent detailing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine highlights the use of sodium hydride in N-methylpyrrolidone to facilitate heterocycle formation. Applying similar conditions, furan-3-yl boronic acid could undergo Suzuki-Miyaura coupling with a pre-functionalized imidazole-benzoate precursor.
Another approach involves Grignard reagents. Benzylmagnesium bromide reacts with 2-cyclohexylcarbonyl-1-methyl-1H-imidazole to yield tertiary alcohols, which are subsequently quaternized and decomposed to ketones. Translating this to the target compound, furan-3-ylmagnesium bromide could attack a carbonyl group adjacent to the imidazole ring, followed by acid-catalyzed cyclization to form the fused system.
Esterification Techniques for Benzoate Backbone Installation
The methyl benzoate group is typically introduced via esterification of a carboxylic acid intermediate. In a related synthesis, methyl 4-bromobenzoate undergoes nucleophilic aromatic substitution with imidazole derivatives under basic conditions. For this compound, this would involve coupling 4-carbomethoxybenzoyl chloride with the pre-formed imidazole-furan intermediate in the presence of a base like triethylamine.
Alternatively, Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) could esterify 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoic acid with methanol. However, this method requires stoichiometric reagents and may complicate purification.
Purification and Characterization Protocols
Purification is critical due to the compound’s structural complexity. Column chromatography on silica gel with ethyl acetate/hexane gradients effectively isolates the target compound from by-products. Recrystallization from chlorinated solvents like carbon tetrachloride enhances purity, as demonstrated in analogous imidazole derivatives.
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy. The imidazole protons typically resonate as doublets at δ 6.76–6.86 ppm (J = 1 Hz), while the furan protons appear as multiplet signals between δ 7.2–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 268.27 [M+H]⁺, consistent with the molecular formula C₁₅H₁₂N₂O₃.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazole ring may produce imidazolines.
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural components allow for various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The imidazole ring can be reduced to yield imidazolines.
- Substitution : The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Biology
The compound's biological applications are significant due to its ability to interact with various molecular targets:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties due to the presence of the imidazole moiety.
- Anticancer Potential : Related benzoate derivatives have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction or inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Benzofuran Derivative | A549 | 10.5 |
| Imidazole Derivative | MCF-7 | 12.0 |
Industry
In industrial applications, this compound can be utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for functionalization that can enhance material properties for various applications.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related furan derivatives indicated that these compounds could effectively inhibit the growth of Gram-positive bacteria. This suggests that methyl 4-[5-(furan-3-yl)-1H-imidazol-4-y]benzoate may possess similar efficacy due to its structural analogies.
Cytotoxicity Assessment
In vitro studies on various cancer cell lines have shown that compounds with similar structures exhibit IC50 values ranging from 5 to 15 μM against MCF-7 cells. These findings highlight the potential of this compound as a candidate for further anticancer research.
Mechanism of Action
The mechanism of action of methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Imidazole ring (1H-imidazole) with furan-3-yl substituent.
- Analog 1 : Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate (): Contains a benzimidazole (fused benzene-imidazole) core with a methyl group at position 5 .
- Analog 2: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): Features a benzimidazole ring with a branched alkyl chain and benzyl-hydroxyethyl substituents .
- Analog 3 : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazoles (): Includes a benzimidazole core with dioxol and fluoro substituents .
Key Differences :
- Substituents vary significantly: furan (electron-rich oxygen heterocycle) vs. methyl (electron-donating) or dioxol/fluoro (electron-withdrawing) groups.
Ester Functionalization
- Target Compound : Methyl benzoate ester (short-chain, aromatic).
- Analog 1 : Methyl benzoate ester (same as target) .
- Analog 2: Ethyl butanoate ester (longer aliphatic chain) .
- Implications: Longer chains (e.g., ethyl butanoate) may enhance lipid solubility, whereas aromatic esters (methyl benzoate) favor rigidity and π-π interactions.
Comparison with Analogs
Notable Differences:
- The target compound’s synthesis likely avoids reductive amination or protection/deprotection steps required for analogs with branched substituents .
- Fluorinated analogs require harsh conditions (18h heating under nitrogen) , whereas furan-containing compounds may demand milder methods due to furan’s sensitivity.
Physicochemical Properties
- Solubility: The furan-3-yl group (electron-rich oxygen) may enhance water solubility compared to methyl or benzyl substituents. However, the methyl benzoate ester could reduce solubility relative to ethyl butanoate analogs .
Commercial and Research Status
- Analogs: Ethyl butanoate and benzimidazole derivatives are actively synthesized and studied, suggesting broader applicability .
Biological Activity
Methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate is a compound of significant interest due to its unique structural features combining furan, imidazole, and benzoate moieties. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure incorporates a furan ring, an imidazole ring, and a benzoate group, which contribute to its distinct chemical properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and imidazole intermediates followed by their coupling with a benzoate derivative. Reaction conditions such as catalysts, solvents, and temperature are optimized to maximize yield and purity.
This compound interacts with various molecular targets in biological systems. The furan and imidazole rings can engage in hydrogen bonding and π-π interactions , which are critical for binding to enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole are known for their effectiveness against bacteria and fungi. This compound may share these properties due to the presence of the imidazole moiety .
Anticancer Potential
Studies have shown that related benzoate derivatives exhibit significant anticancer activities. For example, compounds with similar frameworks have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Benzofuran Derivative | A549 | 10.5 | |
| Imidazole Derivative | MCF-7 | 12.0 |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of the furan ring may enhance this activity through specific interactions with COX enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related furan derivatives indicated that these compounds could inhibit the growth of Gram-positive bacteria effectively. The results suggested that this compound might possess similar efficacy due to its structural analogies .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that compounds with similar structures exhibited IC50 values ranging from 5 to 15 μM against MCF-7 cells. These findings highlight the potential of this compound as a candidate for further anticancer research .
Q & A
Q. What are the recommended synthetic routes for methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization to form the imidazole core, followed by furan ring incorporation and esterification. Key steps include:
- Cyclization : Use of catalysts like palladium or copper for imidazole ring formation under inert atmospheres (e.g., nitrogen) .
- Furan coupling : Suzuki-Miyaura cross-coupling reactions with furan-3-yl boronic acids, optimized at 80–100°C in polar aprotic solvents (e.g., DMF) .
- Esterification : Methylation of the benzoic acid precursor using methanol and HCl or DCC/DMAP-mediated coupling . Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Contamination by moisture or oxygen often reduces efficiency.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : and NMR to confirm furan, imidazole, and benzoate moieties. Aromatic protons in the furan ring appear at δ 6.2–7.5 ppm, while imidazole protons resonate at δ 7.8–8.2 ppm .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 297.0874 for CHNO) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s solubility impact experimental design in biological assays?
The compound exhibits limited aqueous solubility (<0.1 mg/mL in PBS) due to its hydrophobic aromatic groups. To address this:
- Use co-solvents like DMSO (≤1% v/v) for in vitro studies .
- For in vivo applications, formulate with cyclodextrins or lipid-based nanoparticles to enhance bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values (e.g., 2–10 µM in kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentrations (1–10 mM) or buffer pH .
- Protein source : Recombinant vs. native enzyme preparations . Validate results using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement).
Q. How can computational modeling guide the optimization of this compound’s binding to kinase targets?
Molecular docking (e.g., AutoDock Vina) reveals key interactions:
- The furan oxygen forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
- The imidazole nitrogen coordinates Mg in ATP-binding pockets . MD simulations (>100 ns) assess stability of binding poses and predict resistance mutations.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Scaling multi-step syntheses risks racemization at chiral centers (e.g., during imidazole ring closure). Mitigation strategies:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) in asymmetric catalysis .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) at each step .
Q. How does substituent variation on the furan ring affect pharmacological properties?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -NO at furan C5) enhance kinase inhibition but reduce solubility .
- Methoxy substitutions improve metabolic stability (e.g., CYP3A4 resistance) but may increase toxicity . Balance potency and ADMET properties using combinatorial libraries and parallel synthesis.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
Degradation studies show pH-dependent hydrolysis:
- pH < 3 : Rapid ester cleavage (t = 2 h) generates benzoic acid derivatives .
- pH 5–7 : Stable for >24 h in buffers . Discrepancies arise from differences in assay matrices (e.g., simulated gastric fluid vs. PBS).
Q. How should researchers interpret variability in cytotoxicity across cell lines?
IC values vary due to:
- Efflux pumps : Overexpression of P-gp in multidrug-resistant lines (e.g., NCI/ADR-RES) .
- Metabolic activation : CYP450-mediated conversion to reactive metabolites in hepatic cells . Use isogenic cell pairs (e.g., parental vs. ABCB1-transfected) to isolate transport mechanisms.
Methodological Recommendations
Q. What protocols ensure reproducibility in measuring this compound’s antioxidant activity?
Standardize DPPH/ABTS assays with:
- Concentration range : 1–100 µM in ethanol .
- Incubation time : 30 min in the dark to prevent photodegradation .
Include Trolox as a reference and validate via ESR spectroscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
